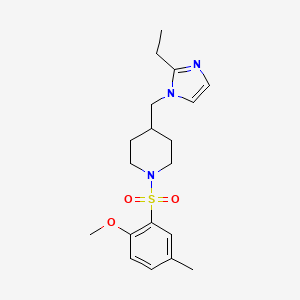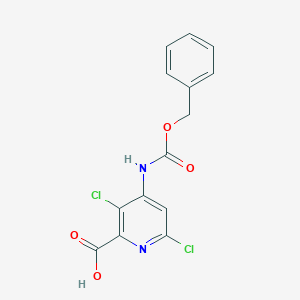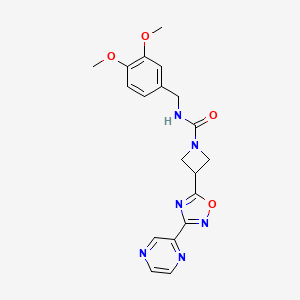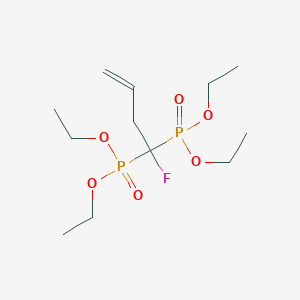![molecular formula C23H22ClN5O2 B2639781 8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919032-10-3](/img/no-structure.png)
8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality 8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Serotonin Receptor Affinity and Antidepressant Activity
- Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown affinity for serotonin receptors (5-HT1A/5-HT7) and inhibitory activity against phosphodiesterases (PDE4B and PDE10A), suggesting potential use as antidepressants and anxiolytics (Zagórska et al., 2016).
Anxiolytic and Antidepressant Potential
- Anxiolytic and Antidepressant Effects : Studies have identified certain derivatives of 1H-imidazo[2,1-f]purine-2,4-dione as promising for anxiolytic and antidepressant applications. In vivo studies have shown potential antidepressant effects in animal models (Zagórska et al., 2015).
Adenosine Receptor Antagonism
- A3 Adenosine Receptor Antagonism : Some derivatives have shown potent and selective antagonism of the A3 adenosine receptors, indicating potential applications in targeting these receptors for therapeutic purposes (Baraldi et al., 2005).
Anticancer Activity
- Anticancer Properties : Derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have been evaluated for anticancer activity, with some showing effectiveness against various cancer cell lines. This suggests potential applications in cancer therapy (Zagórska et al., 2021).
Molecular Binding and Pharmacokinetics
- Binding and Pharmacokinetics Analysis : Research has also focused on understanding the binding modes and pharmacokinetics of these compounds, providing insights into their potential drug-like properties and metabolic stability (Zagórska et al., 2018).
Material Science Applications
- Polymer Synthesis : There are studies indicating the use of similar compounds in the synthesis of novel polymers, exploring their thermal properties and potential applications in material science (Kaczmarek et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2-chloroethylamine with 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of naphthalen-1-ylmethyl chloride. The reaction is carried out in a suitable solvent under reflux conditions. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "2-chloroethylamine", "1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "naphthalen-1-ylmethyl chloride" ], "Reaction": [ "Step 1: Dissolve 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (1.0 g, 4.2 mmol) and naphthalen-1-ylmethyl chloride (1.2 g, 6.3 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "Step 2: Add 2-chloroethylamine (0.5 g, 5.3 mmol) to the reaction mixture and stir for 24 hours at reflux temperature.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 50 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the final compound." ] } | |
Numéro CAS |
919032-10-3 |
Formule moléculaire |
C23H22ClN5O2 |
Poids moléculaire |
435.91 |
Nom IUPAC |
6-(2-chloroethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-15(2)29-19-20(25-22(29)27(14)12-11-24)26(3)23(31)28(21(19)30)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-13H2,1-3H3 |
Clé InChI |
RWTPHKCWQUKJGC-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2639706.png)


![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2639712.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide](/img/structure/B2639713.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2639716.png)
![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2639717.png)
![6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2639718.png)

![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2639721.png)